molecular formula C9H9NO5S B14705678 Prop-2-en-1-yl 3-nitrobenzene-1-sulfonate CAS No. 20443-61-2

Prop-2-en-1-yl 3-nitrobenzene-1-sulfonate

Cat. No.: B14705678
CAS No.: 20443-61-2
M. Wt: 243.24 g/mol
InChI Key: INQJLIIHCMPYFT-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 3-nitrobenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a prop-2-en-1-yl group attached to a 3-nitrobenzene-1-sulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 3-nitrobenzene-1-sulfonate typically involves the reaction of 3-nitrobenzenesulfonyl chloride with prop-2-en-1-ol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

3-nitrobenzenesulfonyl chloride+prop-2-en-1-olProp-2-en-1-yl 3-nitrobenzene-1-sulfonate+HCl\text{3-nitrobenzenesulfonyl chloride} + \text{prop-2-en-1-ol} \rightarrow \text{this compound} + \text{HCl} 3-nitrobenzenesulfonyl chloride+prop-2-en-1-ol→Prop-2-en-1-yl 3-nitrobenzene-1-sulfonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 3-nitrobenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The prop-2-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products

    Oxidation: Prop-2-en-1-al or prop-2-enoic acid.

    Reduction: Prop-2-en-1-yl 3-aminobenzene-1-sulfonate.

    Substitution: Various substituted benzene sulfonates depending on the nucleophile used.

Scientific Research Applications

Prop-2-en-1-yl 3-nitrobenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 3-nitrobenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target molecules. The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-en-1-yl 3-aminobenzene-1-sulfonate: Similar structure but with an amino group instead of a nitro group.

    Prop-2-en-1-yl 4-nitrobenzene-1-sulfonate: Similar structure but with the nitro group in the para position.

    Prop-2-en-1-yl benzene-1-sulfonate: Lacks the nitro group, making it less reactive.

Uniqueness

Prop-2-en-1-yl 3-nitrobenzene-1-sulfonate is unique due to the presence of both a nitro group and a sulfonate group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields.

Properties

IUPAC Name

prop-2-enyl 3-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5S/c1-2-6-15-16(13,14)9-5-3-4-8(7-9)10(11)12/h2-5,7H,1,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQJLIIHCMPYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626797
Record name Prop-2-en-1-yl 3-nitrobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20443-61-2
Record name Prop-2-en-1-yl 3-nitrobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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